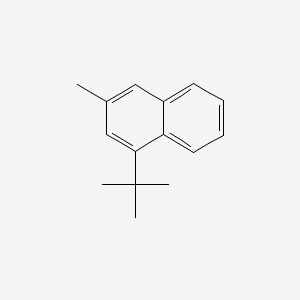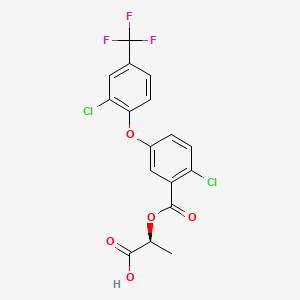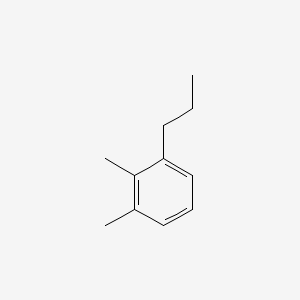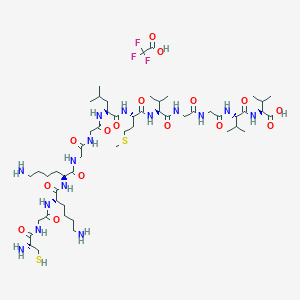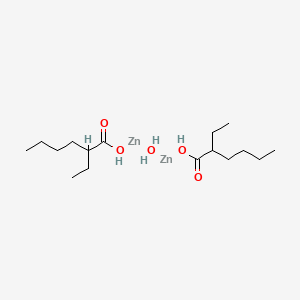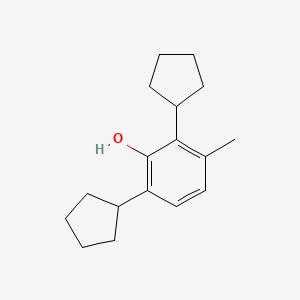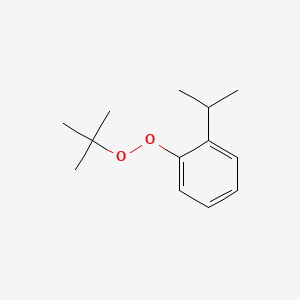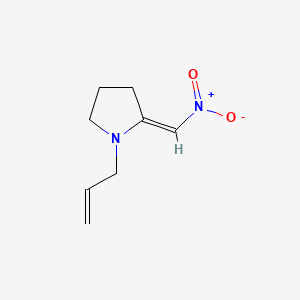
1-(Allyl)-2-(nitromethylene)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Allyl)-2-(nitromethylene)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an allyl group and a nitromethylene group attached to the pyrrolidine ring. Pyrrolidines are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.
Vorbereitungsmethoden
The synthesis of 1-(Allyl)-2-(nitromethylene)pyrrolidine can be achieved through various synthetic routes. One common method involves the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to introduce the allyl group . Another approach is the nickel-catalyzed allyl–allyl coupling reaction between 1,3-dienes and allylboronates . These methods offer excellent regioselectivity and functional group tolerance, making them suitable for the efficient preparation of this compound.
Analyse Chemischer Reaktionen
1-(Allyl)-2-(nitromethylene)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitromethylene group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group.
Coupling Reactions: The allyl group can participate in coupling reactions, such as the nickel-catalyzed allyl–allyl coupling.
These reactions are typically carried out under mild conditions, and the major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Allyl)-2-(nitromethylene)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(Allyl)-2-(nitromethylene)pyrrolidine involves its interaction with molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact mechanism depends on the context of its application, such as its role as a ligand in coordination chemistry or its biological activity in medicinal research .
Vergleich Mit ähnlichen Verbindungen
1-(Allyl)-2-(nitromethylene)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.
N-Methylpyrrolidine: A pyrrolidine derivative with a methyl group attached to the nitrogen atom.
N-Allylpyrrolidine: A pyrrolidine derivative with an allyl group attached to the nitrogen atom.
2-Nitromethylene-1-pyrrolidine: A pyrrolidine derivative with a nitromethylene group attached to the ring.
The uniqueness of this compound lies in the combination of the allyl and nitromethylene groups, which impart distinct chemical and physical properties to the compound .
Eigenschaften
CAS-Nummer |
40990-27-0 |
|---|---|
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(2E)-2-(nitromethylidene)-1-prop-2-enylpyrrolidine |
InChI |
InChI=1S/C8H12N2O2/c1-2-5-9-6-3-4-8(9)7-10(11)12/h2,7H,1,3-6H2/b8-7+ |
InChI-Schlüssel |
LWWSULAJWWHYIC-BQYQJAHWSA-N |
Isomerische SMILES |
C=CCN\1CCC/C1=C\[N+](=O)[O-] |
Kanonische SMILES |
C=CCN1CCCC1=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



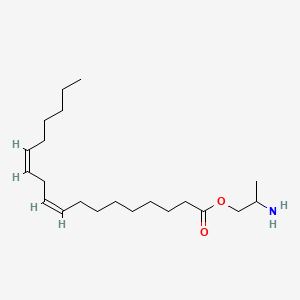
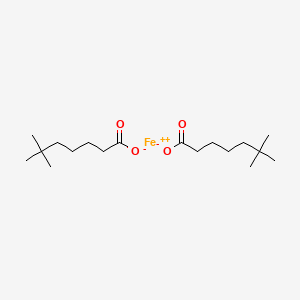
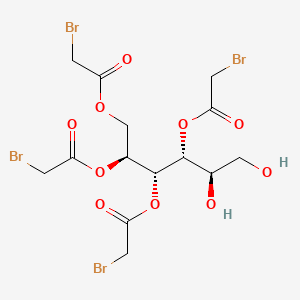
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)
